
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenylhydrazine.
Cyclization: The 4-fluorophenylhydrazine undergoes cyclization with a suitable diketone to form the indazole ring.
Reduction: The resulting indazole derivative is then reduced to obtain the tetrahydroindazole structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position of the tetrahydroindazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the indazole ring or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl or indazole rings.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ol can be compared with other indazole derivatives and fluorophenyl compounds:
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct biological activities.
Indole Derivatives: Indole and indazole derivatives have similar aromatic ring systems but differ in their nitrogen positioning, affecting their reactivity and biological properties.
Fluorophenyl Indoles: These compounds have both fluorophenyl and indole structures, combining features of both classes.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the tetrahydroindazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
37901-75-0 |
|---|---|
Formule moléculaire |
C13H13FN2O |
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-ol |
InChI |
InChI=1S/C13H13FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8,13,17H,1-3H2 |
Clé InChI |
ATCSYVJYDYWRKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)

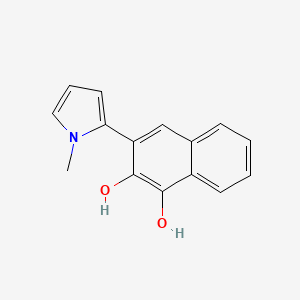
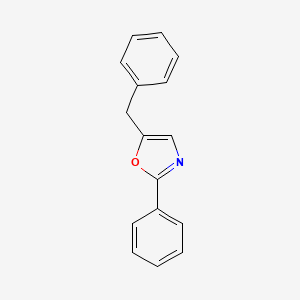
![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)


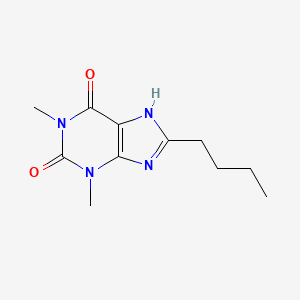

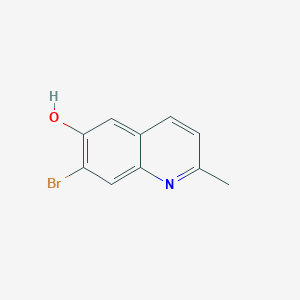
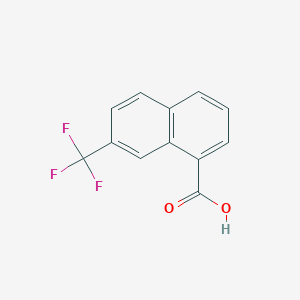
![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)

